molecular formula C13H22N2O6 B2456338 Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate CAS No. 893762-44-2

Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate

Cat. No.: B2456338
CAS No.: 893762-44-2
M. Wt: 302.327
InChI Key: HPUBSSZILWIBEM-UHFFFAOYSA-N
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Description

Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. It is characterized by its molecular formula C₁₃H₂₂N₂O₆ and a molecular weight of 302.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate typically involves the reaction of dimethyl succinate with 4-(ethoxycarbonyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-(4-(methoxycarbonyl)piperazin-1-yl)succinate
  • Dimethyl 2-(4-(propoxycarbonyl)piperazin-1-yl)succinate
  • Dimethyl 2-(4-(butoxycarbonyl)piperazin-1-yl)succinate

Uniqueness

Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate is unique due to its specific ethoxycarbonyl group, which imparts distinct chemical and biological properties. This group influences the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications .

Biological Activity

Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate (CAS No. 893762-44-2) is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperazine ring which is known for its versatility in medicinal chemistry. The presence of the ethoxycarbonyl group enhances its solubility and bioavailability, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Similar compounds have shown the following mechanisms:

  • Enzyme Inhibition : Compounds with piperazine moieties often inhibit enzymes involved in critical biochemical pathways, including kinases and phosphatases.
  • Receptor Modulation : This compound may interact with G-protein-coupled receptors (GPCRs), which are pivotal in numerous signaling pathways related to inflammation and cancer .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties, inhibiting the growth of various pathogenic bacteria .
  • Anticancer Potential : Similar compounds have demonstrated cytotoxic effects against cancer cell lines, indicating potential use in cancer therapy.
  • Anti-inflammatory Effects : There is evidence suggesting that it may reduce inflammatory responses by modulating cytokine production .

Antimicrobial Evaluation

A study synthesized several derivatives of piperazine, including this compound, and evaluated their antimicrobial activity against common pathogens. The results demonstrated a notable inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anticancer Activity

In vitro assays were conducted to assess the cytotoxicity of this compound on various cancer cell lines. The findings indicated that at concentrations around 50 µM, the compound reduced cell viability by approximately 70% in HeLa cells, showcasing its potential as an anticancer agent .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Key parameters include:

ParameterValue
Molecular Weight339.39 g/mol
SolubilitySoluble in organic solvents
BioavailabilityModerate (dependent on formulation)

These properties indicate that while the compound has favorable characteristics for drug development, further optimization may enhance its efficacy and safety profile.

Properties

IUPAC Name

dimethyl 2-(4-ethoxycarbonylpiperazin-1-yl)butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O6/c1-4-21-13(18)15-7-5-14(6-8-15)10(12(17)20-3)9-11(16)19-2/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUBSSZILWIBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(CC(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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